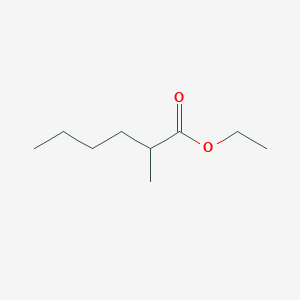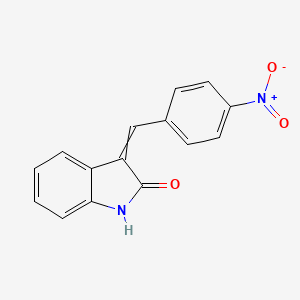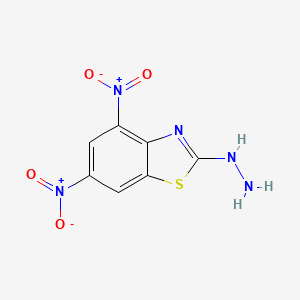![molecular formula C16H10INO3 B8640982 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B8640982.png)
2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione is a compound belonging to the class of isoindole-1,3-dione derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the use of substituted tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction, which forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods: Industrial production methods for isoindole-1,3-dione derivatives often focus on green chemistry principles to minimize environmental impact. Solventless conditions and simple heating techniques are employed to synthesize these compounds efficiently . The use of green synthesis techniques ensures that the production process is environmentally friendly and sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl and iodophenyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as toluene and catalysts to enhance the reaction efficiency .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while substitution reactions may result in the formation of various arylamines .
Aplicaciones Científicas De Investigación
2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds. In medicine, it has shown potential in the inhibition of β-amyloid protein aggregation, indicating its capacity in the treatment of Alzheimer’s disease . Additionally, it is used in the development of photochromic materials and polymer additives .
Mecanismo De Acción
The mechanism of action of 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . The presence of functional groups such as the carbonyl and iodophenyl groups plays a crucial role in its reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione can be compared with other similar compounds such as isoindoline-1,3-dione derivatives. These compounds share a common isoindoline nucleus and carbonyl groups at positions 1 and 3 Similar compounds include 2-(2-(3,4-dihydroxyphenyl)ethyl) isoindolin-1,3-dione and other substituted isoindoline derivatives .
Propiedades
Fórmula molecular |
C16H10INO3 |
|---|---|
Peso molecular |
391.16 g/mol |
Nombre IUPAC |
2-[2-(4-iodophenyl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H10INO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |
Clave InChI |
YZQXQFWDJONQBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8640902.png)













